molecular formula C10H15N3 B1302289 1-Pyridin-4-yl-1,4-diazepane CAS No. 194853-82-2

1-Pyridin-4-yl-1,4-diazepane

Cat. No. B1302289
M. Wt: 177.25 g/mol
InChI Key: PKAOAQVMDURQAK-UHFFFAOYSA-N
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Description

1-Pyridin-4-yl-1,4-diazepane is a chemical compound with the molecular formula C10H15N3 . It is also known as a carboxamide derivative of diazepane.


Synthesis Analysis

The synthesis of 1-Pyridin-4-yl-1,4-diazepane involves various chemical reactions. For instance, a strongly basic 1-amidinopiperidine derivative was optimized to improve anti-thrombin activity and artificial membrane permeability . The optimization involved the basic P1 and the X-substituted phenyl P4 binding moieties .


Molecular Structure Analysis

The molecular structure of 1-Pyridin-4-yl-1,4-diazepane consists of a pyrazole bound to a phenyl group . The molecular weight of this compound is 177.25 g/mol .


Chemical Reactions Analysis

1-Pyridin-4-yl-1,4-diazepane is involved in various chemical reactions. For instance, it has been used in the synthesis of other chemical substances for various applications . It has also been associated with a wide range of biological activities .


Physical And Chemical Properties Analysis

1-Pyridin-4-yl-1,4-diazepane has a molecular weight of 177.25 g/mol . It has a topological polar surface area of 28.2 Ų . The compound has one rotatable bond .

Scientific Research Applications

1. Antiviral Activity Against Vaccinia Virus

  • Summary of Application: The compound 3-(Pyridin-4-yl)-1,2,4-triazines, which is related to 1-Pyridin-4-yl-1,4-diazepane, has been studied for its activity against the vaccinia virus .
  • Methods of Application: The compound was synthesized using atom-economical approaches . The biological activity of the new 3-(pyridin-4-yl)-1,2,4-triazines and their analogs against vaccinia virus was then studied .
  • Results: The new compounds have shown promising characteristics, in particular, in comparison to the antiviral drug Cidofovir .

2. Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

  • Summary of Application: 1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds similar to 1-Pyridin-4-yl-1,4-diazepane, have been studied for various biomedical applications .
  • Methods of Application: The compounds were synthesized from both a preformed pyrazole or pyridine .
  • Results: More than 300,000 1H-Pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

3. Prodrug Intermediate for Potential Pharmaceuticals

  • Summary of Application: (S)-1-(pyridin-4-yl)-1,3-propanediol, a compound related to 1-Pyridin-4-yl-1,4-diazepane, has been used as a prodrug intermediate in active compounds for potential pharmaceuticals .
  • Methods of Application: The compound was obtained using a simple and effective NaBH4/MgCl2 reduction system .
  • Results: The process resulted in (S)-1-(pyridin-4-yl)-1,3-propanediol with >99.9% ee and an 80% yield .

4. Anti-tubercular Agents

  • Summary of Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are related to 1-Pyridin-4-yl-1,4-diazepane, were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application: The compounds were designed and synthesized, and their anti-tubercular activity was evaluated .
  • Results: Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

5. Prodrug Intermediate for Potential Pharmaceuticals

  • Summary of Application: (S)-1-(pyridin-4-yl)-1,3-propanediol, a compound related to 1-Pyridin-4-yl-1,4-diazepane, has found several applications in active compounds as potential pharmaceuticals .
  • Methods of Application: The compound was obtained using a simple and effective NaBH4/MgCl2 reduction system .
  • Results: The process resulted in (S)-1-(pyridin-4-yl)-1,3-propanediol with >99.9% ee and an 80% yield .

6. Anti-tubercular Agents

  • Summary of Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are related to 1-Pyridin-4-yl-1,4-diazepane, were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application: The compounds were designed and synthesized, and their anti-tubercular activity was evaluated .
  • Results: Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Future Directions

The future directions of 1-Pyridin-4-yl-1,4-diazepane research could involve exploring its potential uses in the pharmaceutical industry . For instance, derivatives of 1,4-diazepines with significant biological activities could be explored for potential use in the pharmaceutical industries .

properties

IUPAC Name

1-pyridin-4-yl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-4-11-7-9-13(8-1)10-2-5-12-6-3-10/h2-3,5-6,11H,1,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAOAQVMDURQAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375190
Record name 1-pyridin-4-yl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-4-YL)-1,4-diazepane

CAS RN

194853-82-2
Record name 1-pyridin-4-yl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 4-chloropyridine hydrochloride (7.5 g) in 3-methyl-1-butanol (100 ml) was added dropwise to a refluxing solution of hexahydro-1,4-diazepine (10.0 g) and triethylamine (16.8 ml) in 3-methyl-1-butanol (300 ml). After addition the solution was refluxed for 18 hours. The solvent was removed in vacuo to give an oil. Purification by sinter-column chromatography on silica gel, eluting with dichloromethane containing an increasing proportion of methanol (2-5%) and a small amount of conc. aqueous ammonia, gave 1-(4-pyridyl)hexahydro-1,4-diazepine as a colourless oil which slowly crystallised on standing.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
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16.8 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2 g of 4-bromopyridine and 10 g of homopiperazine is heated at 100° C. for 4 hours. 100 ml of water are added to the reaction mixture and the resulting mixture is basified to pH 10 by addition of 10% NaOH solution and extracted three times with 100 ml of chloroform, the organic phase is dried over Na2SO4 and the solvent is evaporated off under vacuum. 0.9 g of the expected product is obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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